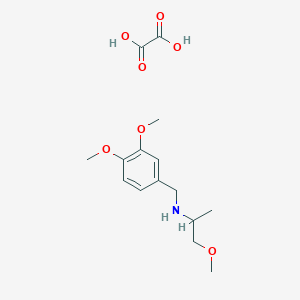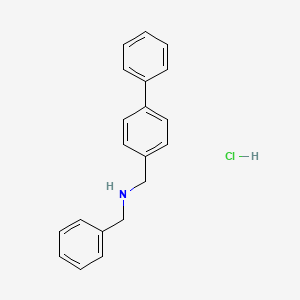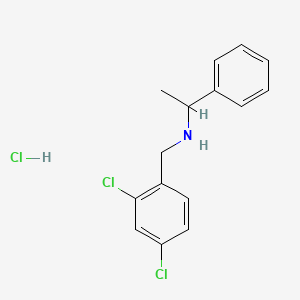![molecular formula C10H20ClN B3077487 [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride CAS No. 1048640-67-0](/img/structure/B3077487.png)
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride
Overview
Description
“[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” is an organic compound. It is derived from an ethylamine molecule where one hydrogen atom is replaced by 1-cyclohexene . It is a colorless to light yellow liquid with a strong amine odor .
Synthesis Analysis
The synthesis of “[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” can be achieved by reacting 1-cyclohexene with ethylamine under appropriate reaction conditions . Common methods include performing an addition reaction under acidic conditions or conducting a condensation reaction through heating and the use of catalysts .Molecular Structure Analysis
The molecular formula of “[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” is C8H15N . It has an average mass of 125.211 Da and a monoisotopic mass of 125.120445 Da .Chemical Reactions Analysis
“[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” has been employed as a substrate for allylic hydroxylation reactions . It has also been used in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide, which are used to fabricate optoelectronic-compatible heterostructures .Physical And Chemical Properties Analysis
“[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” has a density of 0.898 g/mL at 25 °C (lit.), a melting point of -55 °C, and a boiling point of 53-54 °C/2.5 mmHg (lit.) . It also has a refractive index of 1.486-1.488 .Scientific Research Applications
Organic Synthesis and Allylic Hydroxylation
2-(1-Cyclohexenyl)ethylamine serves as a substrate in organic synthesis reactions. Notably, it has been employed in allylic hydroxylation reactions. Researchers use it to prepare thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . These materials are crucial for fabricating optoelectronic-compatible heterostructures .
Chiral Synthesis and Asymmetric Catalysis
Chirality plays a crucial role in many chemical processes. Researchers explore the compound’s chiral properties and its potential as a chiral auxiliary or ligand in asymmetric catalysis. Its cyclohexene-based structure provides opportunities for stereocontrol.
If you need additional information or have any other queries, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Mode of Action
It has been employed as a substrate for allylic hydroxylation reactions . This suggests that it may interact with its targets through a hydroxylation mechanism, leading to changes in the targets’ function or activity.
Biochemical Pathways
Its use in allylic hydroxylation reactions suggests that it may be involved in pathways related to hydroxylation . Hydroxylation is a critical process in various biochemical pathways, including the metabolism of drugs and toxins, and the synthesis of important biomolecules.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Given its use in allylic hydroxylation reactions, it may induce structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h6,11H,2-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYMHIWHKBUUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/structure/B3077425.png)


![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)


amine hydrochloride](/img/structure/B3077478.png)

amine hydrochloride](/img/structure/B3077485.png)
amine hydrochloride](/img/structure/B3077494.png)